molecular formula C24H29FN2O4 B032970 (S)-Hydroxy Iloperidone CAS No. 501373-88-2

(S)-Hydroxy Iloperidone

Cat. No.: B032970
CAS No.: 501373-88-2
M. Wt: 428.5 g/mol
InChI Key: SBKZGLWZGZQVHA-INIZCTEOSA-N
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Description

(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzo[d]isoxazole, a piperidine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrobenzene derivative, under acidic or basic conditions.

    Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents like Selectfluor.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone precursor.

    Coupling reactions: The various fragments are then coupled together using standard organic synthesis techniques, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC or Dess-Martin periodinane.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Hydrogenation (H2/Pd-C), sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the fluoro group could yield a variety of substituted benzo[d]isoxazole derivatives.

Scientific Research Applications

(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including its use as a lead compound for the development of new drugs.

    Biological Research: It can be used as a tool compound to study various biological processes, such as receptor binding and signal transduction.

    Chemical Biology: The compound can be used to probe the structure-activity relationships of related compounds and to develop new chemical probes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-substituted benzo[d]isoxazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound shares the benzo[d]isoxazole and piperidine moieties but lacks the methoxyphenyl group.

    4-Fluoro-benzo[d]isoxazol-3-ol: This compound contains the benzo[d]isoxazole core but lacks the piperidine and methoxyphenyl groups.

Uniqueness

(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol is unique due to its combination of functional groups, which confer specific pharmacological properties and potential applications in medicinal chemistry. The presence of the methoxyphenyl group may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501373-88-2
Record name P-88-8991, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-88-8991, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV1ZOG031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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